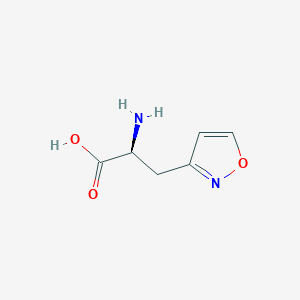

3-Isoxazolepropanoic acid, alpha-amino-, (S)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isoxazolepropanoic acid, alpha-amino-, (S)-, also known as AMPA, is a type of amino acid that acts as an agonist for the AMPA receptor. This receptor is a subtype of the ionotropic glutamate receptor, which is responsible for mediating fast synaptic transmission in the central nervous system. AMPA has been the subject of extensive research due to its potential applications in the treatment of neurological disorders.

Wirkmechanismus

3-Isoxazolepropanoic acid, alpha-amino-, (S)- acts as an agonist for the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor, which is a type of ionotropic glutamate receptor. When 3-Isoxazolepropanoic acid, alpha-amino-, (S)- binds to the receptor, it causes the receptor to open and allow positively charged ions to flow into the cell. This influx of ions depolarizes the neuron, making it more likely to fire an action potential. This process is responsible for mediating fast synaptic transmission in the central nervous system.

Biochemische Und Physiologische Effekte

The activation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors by 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has a number of biochemical and physiological effects. These include the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the regulation of gene expression. 3-Isoxazolepropanoic acid, alpha-amino-, (S)- has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Vorteile Und Einschränkungen Für Laborexperimente

3-Isoxazolepropanoic acid, alpha-amino-, (S)- is a useful tool for studying the function of the 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptor in the central nervous system. Its ability to enhance synaptic plasticity makes it a valuable tool for investigating the mechanisms underlying learning and memory. However, its effects on the central nervous system can be complex and difficult to interpret, making it important to use caution when interpreting experimental results.

Zukünftige Richtungen

There are a number of potential future directions for research on 3-Isoxazolepropanoic acid, alpha-amino-, (S)-. One area of interest is the development of drugs that can selectively target 3-Isoxazolepropanoic acid, alpha-amino-, (S)- receptors, without affecting other components of the glutamatergic system. Another area of interest is the investigation of the role of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the complex interactions between 3-Isoxazolepropanoic acid, alpha-amino-, (S)- and other neurotransmitter systems in the central nervous system.

Synthesemethoden

3-Isoxazolepropanoic acid, alpha-amino-, (S)- can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from its constituent parts. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of 3-Isoxazolepropanoic acid, alpha-amino-, (S)- from other molecules.

Wissenschaftliche Forschungsanwendungen

3-Isoxazolepropanoic acid, alpha-amino-, (S)- has been extensively studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that 3-Isoxazolepropanoic acid, alpha-amino-, (S)- agonists can enhance synaptic plasticity, which is the ability of synapses to change their strength in response to stimuli. This makes 3-Isoxazolepropanoic acid, alpha-amino-, (S)- a promising target for the development of drugs that can improve cognitive function and memory.

Eigenschaften

CAS-Nummer |

189215-63-2 |

|---|---|

Produktname |

3-Isoxazolepropanoic acid, alpha-amino-, (S)- |

Molekularformel |

C6H8N2O3 |

Molekulargewicht |

156.14 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(1,2-oxazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H8N2O3/c7-5(6(9)10)3-4-1-2-11-8-4/h1-2,5H,3,7H2,(H,9,10)/t5-/m0/s1 |

InChI-Schlüssel |

YMXBGMZEWJZJPA-YFKPBYRVSA-N |

Isomerische SMILES |

C1=CON=C1C[C@@H](C(=O)O)N |

SMILES |

C1=CON=C1CC(C(=O)O)N |

Kanonische SMILES |

C1=CON=C1CC(C(=O)O)N |

Synonyme |

3-Isoxazolepropanoicacid,alpha-amino-,(S)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Nitro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B67092.png)

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)

![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)